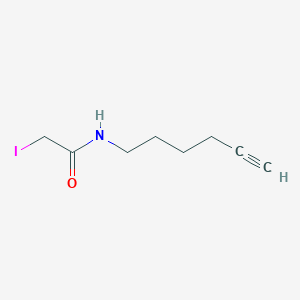

N-己-5-炔基-2-碘代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

IA-炔烃在科学研究中具有广泛的应用,包括:

化学: 用作点击化学试剂,用于标记和修饰生物分子.

生物学: 用于蛋白质组学,用于半胱氨酸反应性分析和研究蛋白质相互作用.

医学: 在药物开发中具有潜在应用,特别是在设计靶向共价抑制剂方面.

工业: 用于开发用于定量分析的同位素标记探针.

作用机制

IA-炔烃通过与蛋白质中的半胱氨酸残基共价结合发挥作用。 炔烃基团与含叠氮化物的分子进行CuAAC反应,从而允许连接各种功能基团,例如荧光团或生物素 。 这种机制能够对蛋白质中的半胱氨酸残基进行可视化和定量,促进对蛋白质功能和相互作用的研究 .

生化分析

Biochemical Properties

N-Hex-5-ynyl-2-iodo-acetamide plays a crucial role in biochemical reactions, particularly in the development of isotopically tagged probes for quantitative cysteine-reactivity profiling . It interacts with enzymes, proteins, and other biomolecules through its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This interaction is essential for labeling and detecting specific biomolecules in complex biological systems.

Cellular Effects

N-Hex-5-ynyl-2-iodo-acetamide has been shown to influence various cellular processes. It acts as an agonist for TRP channels (TRPC), which are involved in various cellular functions, including cell signaling pathways and gene expression . The compound’s ability to react with cysteine residues in proteins allows it to modify protein function and cellular metabolism, making it a valuable tool in studying cellular processes and disease mechanisms .

Molecular Mechanism

At the molecular level, N-Hex-5-ynyl-2-iodo-acetamide exerts its effects through binding interactions with biomolecules. The alkyne group of the compound enables it to participate in CuAAc reactions, facilitating the labeling of proteins and other biomolecules . This labeling can lead to enzyme inhibition or activation, as well as changes in gene expression, providing insights into the molecular mechanisms underlying various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Hex-5-ynyl-2-iodo-acetamide can change over time. The compound is stable under specific storage conditions, such as being kept at 4°C and protected from light . Its stability and activity can be influenced by factors such as temperature and exposure to light. Long-term studies have shown that the compound can maintain its reactivity and labeling efficiency over extended periods, making it suitable for various experimental applications .

Dosage Effects in Animal Models

The effects of N-Hex-5-ynyl-2-iodo-acetamide vary with different dosages in animal models. At lower doses, the compound effectively labels target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .

Metabolic Pathways

N-Hex-5-ynyl-2-iodo-acetamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to react with cysteine residues in proteins allows it to influence metabolic flux and metabolite levels . These interactions can provide valuable insights into the regulation of metabolic pathways and the role of specific proteins in cellular metabolism .

Transport and Distribution

Within cells and tissues, N-Hex-5-ynyl-2-iodo-acetamide is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments . Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of N-Hex-5-ynyl-2-iodo-acetamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, providing insights into its role in various cellular processes

准备方法

合成路线及反应条件

IA-炔烃可以通过一系列化学反应合成。 一种常见的方法包括用碘乙酰氯与N-Hex-5-炔胺反应生成N-Hex-5-炔基-2-碘乙酰胺 。 反应通常在二氯甲烷等有机溶剂中进行,在惰性气氛下,并在低温下进行,以防止副反应 .

工业生产方法

对于大规模生产,IA-炔烃可以使用类似的方法合成,但反应条件经过优化,以提高产率和纯度。 工业生产可能涉及使用自动化反应器和连续流系统,以确保一致的质量和可扩展性 .

化学反应分析

反应类型

IA-炔烃经历了几种类型的化学反应,包括:

加成反应: 炔烃基团可以参与加成反应,例如氢化和卤化.

氧化反应: IA-炔烃可以氧化成各种产物,具体取决于反应条件.

取代反应: 碘乙酰胺部分可以进行亲核取代反应.

常见试剂和条件

铜催化剂: 用于CuAAC反应,以促进叠氮化物与炔烃基团的环加成.

氧化剂: 例如高锰酸钾,用于氧化反应.

主要产物

环加成产物: 由与叠氮化物的CuAAC反应形成.

氢化产物: 由氢化反应形成.

氧化产物: 由氧化反应形成.

相似化合物的比较

类似化合物

碘乙酰胺: 一种半胱氨酸反应探针,缺少炔烃基团,限制了其在点击化学中的应用.

叠氮乙酰胺: 含有叠氮基团而不是炔烃基团,用于类似的应用,但反应性不同.

独特性

IA-炔烃由于其炔烃基团而具有独特性,该基团允许CuAAC反应和连接各种功能基团。 这种多功能性使其成为化学生物学和蛋白质组学中宝贵的工具 .

属性

IUPAC Name |

N-hex-5-ynyl-2-iodoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12INO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRUVTMZPHEOAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCNC(=O)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does N-Hex-5-ynyl-2-iodo-acetamide, often referred to as an IA-alkyne probe, help identify drug targets in cells?

A1: N-Hex-5-ynyl-2-iodo-acetamide belongs to a class of compounds called cysteine-reactive probes. These probes work by forming a covalent bond with the sulfur atom in cysteine residues, which are amino acids found in proteins.

Q2: Why is isotopic labeling important in cysteine-reactivity profiling, and how do IA-alkyne probes contribute?

A: Isotopic labeling is crucial for accurate quantification of cysteine reactivity changes in complex proteomes []. By using probes with different isotopic compositions, researchers can analyze two samples simultaneously in a single mass spectrometry experiment. The difference in mass between the light and heavy forms of the probe allows for the relative quantification of cysteine modification between the two samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)